
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The presence of electronegative atoms like fluorine and chlorine would likely result in regions of partial positive and negative charge, leading to interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of cyclic structures can all influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Applications in Antioxidant Activity
Research on related compounds includes the synthesis of thiazole analogues with urea, thiourea, and selenourea functionalities, showcasing their potent antioxidant activities. These compounds were synthesized through nucleophilic addition reactions, characterized by spectroscopic data, and exhibited significant in vitro antioxidant activities. The study suggested that these compounds, especially those with selenourea functionality, could serve as a new class of potent antioxidant agents, indicating the potential of similar structures for antioxidant applications (Reddy et al., 2015).
Antimycobacterial Agents
Another study focused on the synthesis of phenyl cyclopropyl methanones and their reduction to alcohols or methylenes, evaluating them for anti-tubercular activities against M. tuberculosis H37Rv. The research highlighted compounds exhibiting significant activity, including against multidrug-resistant (MDR) strains. This indicates the potential of structurally similar compounds for developing anti-mycobacterial agents (Dwivedi et al., 2005).
Fluorescent Properties for Bioimaging
Additionally, the synthesis of fluorinated benzophenones and their derivatives has been explored for enhancing photostability and spectroscopic properties of fluorophores. This research suggests the utility of fluorinated compounds in creating novel fluorophores for bioimaging applications, providing a pathway for the development of tools in biological research and medical diagnostics (Woydziak et al., 2012).
Catalysis in Organic Synthesis
Research into ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands demonstrated their efficiency as catalysts for C-N bond formation using a hydrogen-borrowing strategy under solvent-free conditions. This indicates the potential of such compounds in catalysis, promoting sustainable chemical processes (Donthireddy et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. Potential areas of interest could include medicinal chemistry (if the compound has bioactive properties), materials science (if the compound has interesting physical properties), or synthetic chemistry (to explore new methods of synthesizing this compound or similar structures) .
Propiedades
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2OS/c15-11-2-1-3-12(16)10(11)8-20-14-17-6-7-18(14)13(19)9-4-5-9/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJVCFWRNMKVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


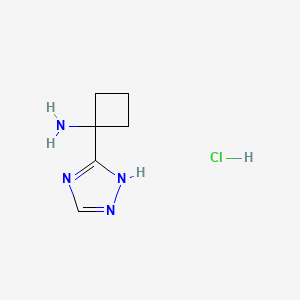
![N-Methyl-1-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2747342.png)
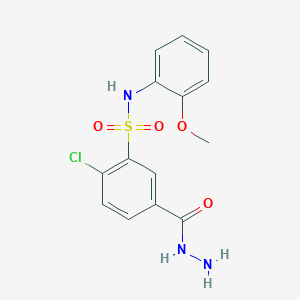
![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2747345.png)
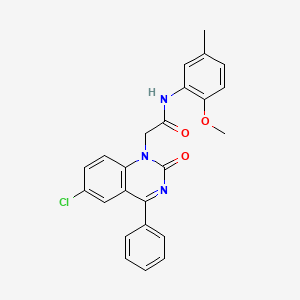

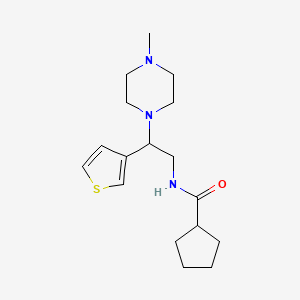
![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)
![3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2747353.png)
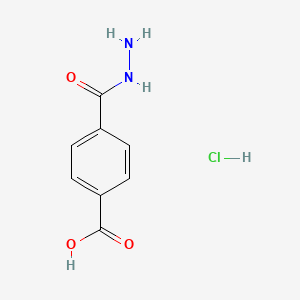
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)

![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)